molecular formula C14H10FNO B3142391 2-(Benzyloxy)-4-fluorobenzonitrile CAS No. 503293-06-9

2-(Benzyloxy)-4-fluorobenzonitrile

Cat. No. B3142391
CAS RN: 503293-06-9
M. Wt: 227.23 g/mol
InChI Key: GFLSENJRQRASDS-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-fluorobenzonitrile” is likely a compound that contains a benzene ring with a benzyloxy group (a benzyl group attached to an oxygen atom) and a fluorine atom attached to it. The nitrile group (-CN) indicates the presence of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a benzyloxy group. The fluorine could be introduced via electrophilic aromatic substitution, and the nitrile group could be added via a suitable cyanation reaction .


Molecular Structure Analysis

The molecular structure would be based on a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The benzyloxy, fluorine, and nitrile groups would be attached to the ring .


Chemical Reactions Analysis

The compound could undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors influencing these properties would include the presence and position of the functional groups, the electronegativity of the fluorine atom, and the polarity of the molecule .

Scientific Research Applications

Synthesis of Boronic Acids

“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the synthesis of boronic acids, such as "2-Benzyloxy-5-fluorophenylboronic Acid" . Boronic acids are important compounds in organic chemistry and materials science, and they are frequently used in the Suzuki-Miyaura cross-coupling reactions .

Synthesis of Pyrano[2,3-c]pyrazoles

This compound can also be used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory activities, and more .

Preparation of Sequential Polypeptides

“2-(Benzyloxy)-4-fluorobenzonitrile” can be used in the preparation of sequential polypeptides . Polypeptides have a wide range of applications in biotechnology and medicine, including as therapeutic agents and in the development of new biomaterials .

Synthesis of Multidentate Chelating Ligands

This compound can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry, and they can bind to metal ions to form stable complexes .

Pharmaceutical Research

“2-(Benzyloxy)-4-fluorobenzonitrile” is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds .

Synthesis of Benzyl Ethers and Esters

This compound is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . These compounds have a wide range of applications in organic synthesis .

Mechanism of Action

The mechanism of action of a compound depends on its use. As a chemical intermediate, its “action” would be to participate in chemical reactions to form other compounds .

Safety and Hazards

As with any chemical compound, handling “2-(Benzyloxy)-4-fluorobenzonitrile” would require appropriate safety measures. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The future directions for a compound like “2-(Benzyloxy)-4-fluorobenzonitrile” would likely involve its use in the synthesis of other compounds, possibly including pharmaceuticals or materials. Its utility would depend on the specific properties conferred by its functional groups .

properties

IUPAC Name

4-fluoro-2-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLSENJRQRASDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-fluorobenzonitrile

Synthesis routes and methods I

Procedure details

Benzyl alcohol (13 mL, 125 mmol) was slowly added to a stirred suspension of NaH (95%, 2.86 g, 113 mmol) in toluene (200 mL) at room temperature. After 30 min, 2,4-difluorobenzonitrile (15.3 g, 110 mmol; Aldrich) was added all at once and stirring continued overnight (18 h). After this, the reaction mixture was washed with water (2×25 mL) and brine (25 ml). The organic layer was dried (Na2SO4), filtered and concentrated to give a white slurry which was triturated with hexanes and filtered to afford the title compound as a white solid (20.34 g, 81% yield). 1H NMR (500 MHz, CDCl3): 7.59–7.55 (1H, m), 7.45–7.34 (5H, m), 6.75–6.71 (2H, m), 5.19 (2H, s); 13C NMR (125.76 MHz, DMSO-d6) δ ppm: 71.16, 98.75, 101.54, 101.75, 108.66, 108.84, 115.83, 127.16, 128.58, 128.94, 135.03, 135.44, 135.54, 162.22, 162.31, 165.26, 167.29. LCMS calcd for C14H11FNO: 228.2; found: 228.0.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

Benzyl alcohol (3.25 g, 30 mmol) was slowly added to a stirred suspension of sodium hydride (1.15 g, 28.7 mmol) in toluene (50 mL) at room temperature. The mixture was stirred for 30 minutes and then 2,4-difluorobenzonitrile was added all at once and stirring continued overnight. The mixture was quenched with water, extracted three times with ethyl acetate, washed with brine, dried over magnesium sulfate, filtered and condensed. The crude product was dissolved in hot ethyl acetate and triturated with hexanes to give 2-(benzyloxy)-4-fluorobenzonitrile (5.4 g, 23.8 mmol, 88% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 5.30 (s, 2H), 6.99 (td, J=8.46, 2.42 Hz, 1H), 7.29-7.51 (m, 6H), 7.86 (dd, J=8.59, 6.44 Hz, 1H).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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